molecular formula C24H30ClN3O3S B2623419 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216917-77-9

4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2623419
CAS No.: 1216917-77-9
M. Wt: 476.03
InChI Key: REFCUZQRYSISSO-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy and methyl groups, coupled with a diethylaminoethyl side chain and an acetylbenzamide moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-acetyl-N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.ClH/c1-6-26(7-2)14-15-27(23(29)19-11-9-18(10-12-19)17(4)28)24-25-21-20(30-5)13-8-16(3)22(21)31-24;/h8-13H,6-7,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFCUZQRYSISSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 345.53 g/mol

Structural Features

  • The presence of a diethylamino group indicates potential for interaction with biological targets.
  • The benzo[d]thiazole moiety is known for its pharmacological activities, including antimicrobial properties.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride. The compound was tested against various bacterial strains, revealing significant activity.

Case Studies and Findings

  • Study on Antimicrobial Efficacy :
    • A study assessed the antibacterial activity using the zone of inhibition method against Gram-positive and Gram-negative bacteria.
    • Results indicated that the compound exhibited strong activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) significantly lower than those for Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
    Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
    S. aureus1464
    B. subtilis1632
    E. coli81024
    P. aeruginosa81024
  • Mechanism of Action :
    • The antibacterial mechanism is hypothesized to involve disruption of bacterial cell membrane integrity, leading to cell lysis. This is supported by structural analysis indicating interactions with bacterial proteins and enzymes .
  • Comparative Studies :
    • In comparison to standard antibiotics like imipenem and fluconazole, the compound showed competitive inhibition against certain bacterial strains, suggesting its potential as a lead compound for further development .

Additional Biological Activities

Preliminary studies also suggest that this compound may possess antifungal properties, particularly against Candida albicans, indicating a broader spectrum of activity .

DFT Analysis

Density Functional Theory (DFT) calculations were performed to understand the electronic properties of the compound. Key findings include:

  • The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) was calculated, providing insights into its reactivity and stability .
  • The calculated energy values suggest favorable interactions with target biomolecules, enhancing its potential as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit antimicrobial properties. For instance, thiazole derivatives have been tested for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial activity .

Anticancer Potential

The compound's structural features suggest possible anticancer properties. Thiazole derivatives are known to interact with cellular mechanisms involved in cancer proliferation. Studies have shown that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines, indicating a potential pathway for therapeutic development .

Analgesic and Anti-inflammatory Effects

Some studies suggest that similar compounds may possess analgesic and anti-inflammatory properties. The presence of the diethylamino group is thought to contribute to these effects by modulating pain pathways and inflammatory responses in biological systems .

Synthesis and Characterization

The synthesis of 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step reactions starting from easily accessible precursors. The process includes:

  • Formation of the Thiazole Ring : Utilizing appropriate reagents to form the thiazole structure.
  • Acetylation : Introducing the acetyl group to enhance solubility and biological activity.
  • Amidation : Coupling with diethylamine to form the final product.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFindings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureus, showing significant inhibition at low concentrations .
Investigation of Anticancer PropertiesDemonstrated enhanced cytotoxicity in vitro against various cancer cell lines, suggesting potential for further development as an anticancer agent .
Analysis of Analgesic EffectsReported modulation of pain pathways in animal models, indicating promise for therapeutic use in pain management .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzothiazole and acetamide derivatives. Below is a comparative analysis with structurally related compounds, focusing on synthesis, substituents, and inferred pharmacological properties.

Key Observations :

Structural Divergence: The target compound features a benzothiazole core, whereas compounds incorporate thiazolidinone (a saturated thiazole derivative) fused with a coumarin scaffold. The latter’s coumarin moiety is associated with anticoagulant and fluorescent properties, absent in the benzothiazole-based target compound . The diethylaminoethyl group in the target compound may enhance membrane permeability or modulate basicity, contrasting with the coumarin-linked acetamides in , which prioritize π-π stacking interactions .

Synthetic Pathways: compounds are synthesized via a one-pot condensation of hydrazides with mercaptoacetic acid under ZnCl₂ catalysis, yielding thiazolidinone derivatives . In contrast, the target compound’s synthesis likely involves multi-step amidation and alkylation to introduce the diethylaminoethyl and acetylbenzamide groups.

Pharmacological Implications: Thiazolidinone-coumarin hybrids () are reported for antimicrobial and anti-inflammatory activities due to their dual heterocyclic systems . The hydrochloride salt further implies prioritization of aqueous solubility for in vivo studies.

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